molecular formula C6H7BFNO2 B1275145 5-Amino-2-fluorophenylboronic acid CAS No. 873566-74-6

5-Amino-2-fluorophenylboronic acid

Cat. No.: B1275145
CAS No.: 873566-74-6
M. Wt: 154.94 g/mol
InChI Key: CDZMVORRMKESPD-UHFFFAOYSA-N
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Description

5-Amino-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 g/mol . This compound is characterized by the presence of an amino group at the fifth position and a fluorine atom at the second position on the phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Mechanism of Action

Target of Action

5-Amino-2-fluorophenylboronic acid is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The primary targets of this compound are the palladium (II) complexes involved in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron reagent (this compound) transfers from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon–carbon bond formation via the SM coupling reaction . The downstream effects of these pathways include the formation of new organic compounds through the creation of new carbon–carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s properties, such as its stability and reactivity, can be tailored for application under specific sm coupling conditions .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by several environmental factors. The SM coupling reaction, in which this compound is used, benefits from mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use in a variety of environments and under various reaction conditions .

Biochemical Analysis

Biochemical Properties

5-Amino-2-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further influencing their biochemical properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. This inhibition can result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. This compound can inhibit enzyme activity by binding to the active site and preventing substrate access. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include sustained inhibition of enzyme activity and alterations in gene expression, which can persist even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s inhibitory activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. For example, this compound can inhibit serine proteases, affecting the breakdown of proteins and peptides. Additionally, this compound can interact with cofactors such as pyridoxal phosphate, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake into the cell. Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals. The subcellular localization of this compound can affect its activity and function, as it can interact with different biomolecules in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluorophenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoroaniline.

    Borylation: The 2-fluoroaniline undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which enhances its reactivity and specificity in various chemical reactions. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .

Properties

IUPAC Name

(5-amino-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMVORRMKESPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405526
Record name 5-AMINO-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873566-74-6
Record name 5-AMINO-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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